2-Bromo-4-methylquinoline

Catalog No.
S665199
CAS No.
64658-04-4
M.F
C10H8BrN
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methylquinoline

CAS Number

64658-04-4

Product Name

2-Bromo-4-methylquinoline

IUPAC Name

2-bromo-4-methylquinoline

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

KZACHCSEYVSCEE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)Br

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)Br

Synthesis of Complex Molecules:

-Bromo-4-methylquinoline can serve as a building block in the synthesis of more complex molecules with various potential applications. Studies have shown its use in the synthesis of:

  • Amides: Reacting 2-bromo-4-methylaniline with ethyl or methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of Me3Al can yield amides, which are important functional groups in various molecules [1].

Source

[1] Sigma-Aldrich. (n.d.). 2-Bromo-4-methylaniline 98% | CAS: 583-68-6 | Sigma-Aldrich.

2-Bromo-4-methylquinoline is an organic compound with the molecular formula C10H8BrNC_{10}H_8BrN and a molecular weight of 222.08 g/mol. It features a quinoline structure, characterized by a fused benzene and pyridine ring, with a bromine atom and a methyl group at the 2 and 4 positions, respectively. This compound is notable for its potential applications in pharmaceuticals and material sciences due to its unique chemical properties.

The reactivity of 2-Bromo-4-methylquinoline primarily involves electrophilic substitution reactions, typical of aromatic compounds. The presence of the bromine atom makes it susceptible to nucleophilic attack, facilitating various transformations:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions: The bromine can be reduced to hydrogen, yielding 4-methylquinoline.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic systems, forming more complex structures.

2-Bromo-4-methylquinoline exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19) which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a compound of interest in pharmacological studies. Furthermore, its derivatives have shown promise in anti-cancer and anti-inflammatory research due to their ability to interact with biological targets.

Various methods have been developed for synthesizing 2-Bromo-4-methylquinoline:

  • Bromination of 4-Methylquinoline: A common method involves the bromination of 4-methylquinoline using bromine in an inert solvent under controlled temperatures to enhance selectivity and yield.
  • Continuous Bromination Process: This method utilizes continuous flow technology for the bromination of p-cresol to produce 2-bromo-4-methylphenol, which can then be converted to 2-bromo-4-methylquinoline through further reactions .
  • Diels-Alder Reactions: Some synthetic routes involve Diels-Alder cycloaddition reactions using suitable diene and dienophile combinations.

2-Bromo-4-methylquinoline finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting specific diseases.
  • Material Science: Its derivatives are explored for use in organic semiconductors and photovoltaic materials.
  • Chemical Research: It serves as a model compound for studying reaction mechanisms in quinoline chemistry.

Studies on the interaction of 2-Bromo-4-methylquinoline with biological systems have revealed its role as an inhibitor of cytochrome P450 enzymes. Such interactions are critical for understanding drug-drug interactions and metabolic pathways. Additionally, research into its binding affinity with various receptors has shown potential implications for therapeutic development.

Several compounds share structural similarities with 2-Bromo-4-methylquinoline. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
4-Bromo-2-methylquinoline50488-44-3Similar brominated quinoline structure; different substitution pattern.
3-Bromo-4-methylquinoline64658-04-4Different position of bromine; altered reactivity profile.
6-Bromoquinoline10065-66-0Lacks methyl substitution; primarily used in dye synthesis.
2-Methylquinoline91-63-0No halogen substitution; serves as a precursor for various derivatives.
4-Aminomethylquinoline1095661-17-8Amino group substitution alters biological activity significantly.

XLogP3

3.6

Other CAS

64658-04-4

Wikipedia

2-Bromo-4-methylquinoline

Dates

Last modified: 08-15-2023

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